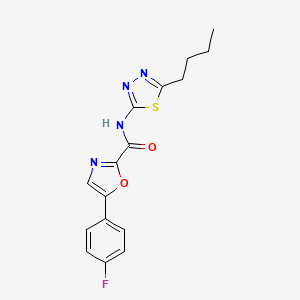
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide, commonly known as BTO, is a compound that has gained significant attention in the field of scientific research due to its potential for various applications.
科学的研究の応用
BTO has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. Studies have shown that BTO exhibits activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BTO has also been shown to have anti-inflammatory effects in animal models of inflammation, and antimicrobial activity against a range of bacteria and fungi.
作用機序
The mechanism of action of BTO is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and microbial growth. BTO has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BTO has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory mediator production, and the inhibition of microbial growth. BTO has also been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species, which are involved in various disease processes.
実験室実験の利点と制限
BTO has several advantages for use in lab experiments, including its relatively low cost, its stability, and its ability to be easily synthesized. However, BTO also has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BTO, including the development of more potent analogs with improved activity against cancer cells, the investigation of the mechanism of action of BTO in more detail, and the evaluation of the safety and efficacy of BTO in animal models and clinical trials. Additionally, BTO could be studied for its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and infectious diseases.
In conclusion, BTO is a compound that has shown promise for various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. While much remains to be learned about the mechanism of action of BTO and its potential uses, the current research suggests that BTO has significant potential for future development and investigation.
合成法
The synthesis of BTO involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of a coupling reagent. The final product is obtained after purification and isolation.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWSRPFRXTTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2910637.png)
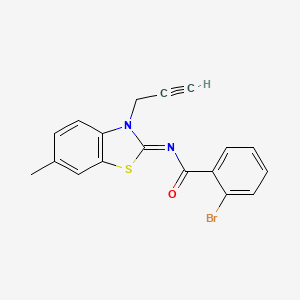
![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)
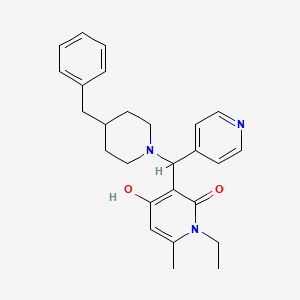
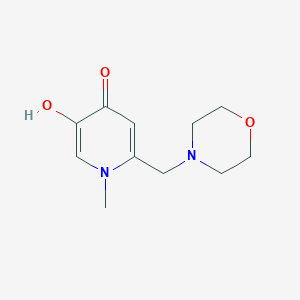
![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)
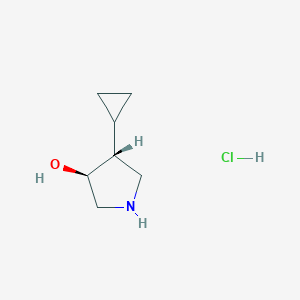

![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2910660.png)